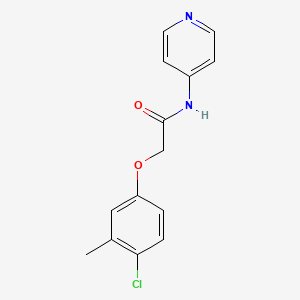![molecular formula C17H17NO4 B5821918 methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
methyl 2-[(3-ethoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-ethoxybenzoyl)amino]benzoate, also known as Ebenzperox, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoylphenylurea compounds and is commonly used as an insecticide. In recent years, there has been growing interest in the potential applications of Ebenzperox in various fields of research, including biology, chemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of methyl 2-[(3-ethoxybenzoyl)amino]benzoate involves the inhibition of chitin synthesis in insects and arachnids. Chitin is a major component of the exoskeleton of these organisms, and its inhibition leads to disruption of the molting process and ultimately death. methyl 2-[(3-ethoxybenzoyl)amino]benzoate has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
methyl 2-[(3-ethoxybenzoyl)amino]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in chitin synthesis, including chitin synthase and N-acetylglucosamine transferase. In addition, methyl 2-[(3-ethoxybenzoyl)amino]benzoate has been found to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-[(3-ethoxybenzoyl)amino]benzoate is its high potency against a wide range of pests. It is also relatively easy to synthesize and has low toxicity to mammals, making it a safer alternative to other insecticides. However, methyl 2-[(3-ethoxybenzoyl)amino]benzoate can be expensive to produce on a large scale, and its effectiveness may vary depending on the target organism and environmental conditions.
Orientations Futures
There are several potential future directions for research on methyl 2-[(3-ethoxybenzoyl)amino]benzoate. One area of interest is the development of new drugs based on its antifungal and antibacterial properties. Another area of research is the optimization of its insecticidal activity against specific pests, such as those that transmit diseases like malaria and dengue fever. Finally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-[(3-ethoxybenzoyl)amino]benzoate, as well as its potential impact on the environment.
Méthodes De Synthèse
The synthesis of methyl 2-[(3-ethoxybenzoyl)amino]benzoate involves the reaction of 3-ethoxybenzoyl isocyanate with methyl 2-aminobenzoate in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and ethanol.
Applications De Recherche Scientifique
Methyl 2-[(3-ethoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit insecticidal and acaricidal activity against a wide range of pests, including mosquitoes, ticks, and mites. In addition, methyl 2-[(3-ethoxybenzoyl)amino]benzoate has been found to have antifungal and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
methyl 2-[(3-ethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-22-13-8-6-7-12(11-13)16(19)18-15-10-5-4-9-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMCCWPCTKWJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)

![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)




![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)


![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)